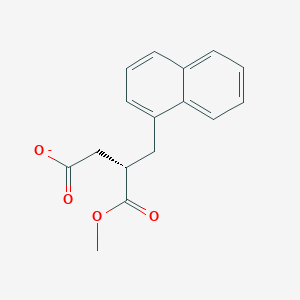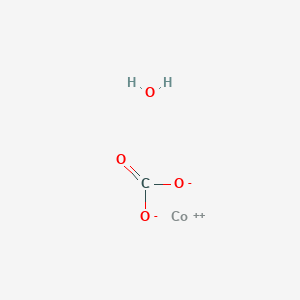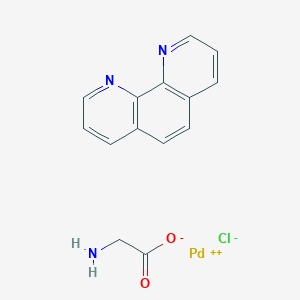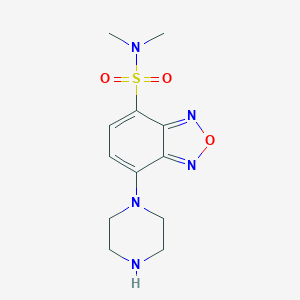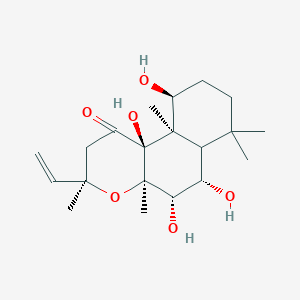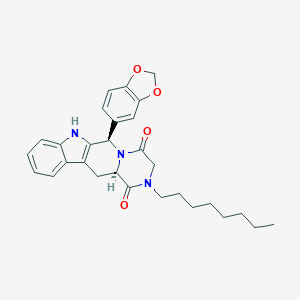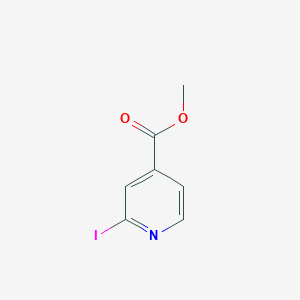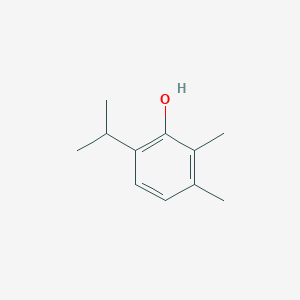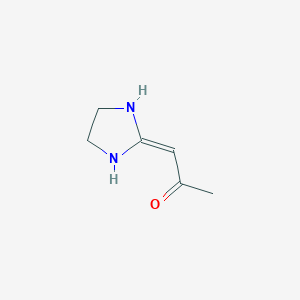
1-Imidazolidin-2-ylidenepropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Imidazolidin-2-ylidenepropan-2-one, also known as IMPP, is a cyclic urea derivative that has been widely used in scientific research. It is a versatile compound that has a wide range of applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Mecanismo De Acción
The mechanism of action of 1-Imidazolidin-2-ylidenepropan-2-one is not fully understood. However, it has been suggested that 1-Imidazolidin-2-ylidenepropan-2-one may act by inhibiting the activity of enzymes involved in various cellular processes. For example, 1-Imidazolidin-2-ylidenepropan-2-one has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been suggested that 1-Imidazolidin-2-ylidenepropan-2-one may act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-Imidazolidin-2-ylidenepropan-2-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of various inflammatory cytokines, including interleukin-6 and tumor necrosis factor-alpha. 1-Imidazolidin-2-ylidenepropan-2-one has also been found to inhibit the activity of various enzymes involved in the biosynthesis of prostaglandins, which are involved in inflammation and pain. In addition, 1-Imidazolidin-2-ylidenepropan-2-one has been found to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Imidazolidin-2-ylidenepropan-2-one has several advantages as a research tool. It is a relatively simple compound to synthesize, and it has been found to exhibit a wide range of biological activities. However, 1-Imidazolidin-2-ylidenepropan-2-one also has some limitations. For example, it has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. In addition, the mechanism of action of 1-Imidazolidin-2-ylidenepropan-2-one is not fully understood, which may limit its use in certain research applications.
Direcciones Futuras
There are several future directions for research on 1-Imidazolidin-2-ylidenepropan-2-one. One area of research could focus on the development of new synthetic methods for 1-Imidazolidin-2-ylidenepropan-2-one that are more efficient and cost-effective. Another area of research could focus on the development of new derivatives of 1-Imidazolidin-2-ylidenepropan-2-one that exhibit improved biological activity and reduced cytotoxicity. In addition, further research is needed to fully understand the mechanism of action of 1-Imidazolidin-2-ylidenepropan-2-one and its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Conclusion:
In conclusion, 1-Imidazolidin-2-ylidenepropan-2-one is a versatile compound that has a wide range of applications in scientific research. It has been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. 1-Imidazolidin-2-ylidenepropan-2-one has several advantages as a research tool, but it also has some limitations. Further research is needed to fully understand the mechanism of action of 1-Imidazolidin-2-ylidenepropan-2-one and its potential applications in various fields.
Métodos De Síntesis
1-Imidazolidin-2-ylidenepropan-2-one can be synthesized using various methods, including the reaction of imidazole-2-carboxaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. Another method involves the reaction of imidazole-2-carboxaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. The reaction of imidazole-2-carboxaldehyde with ethyl cyanoacetate in the presence of sodium methoxide is also a viable method for the synthesis of 1-Imidazolidin-2-ylidenepropan-2-one.
Aplicaciones Científicas De Investigación
1-Imidazolidin-2-ylidenepropan-2-one has been extensively used in scientific research, especially in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. 1-Imidazolidin-2-ylidenepropan-2-one has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to possess potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Propiedades
Número CAS |
126978-95-8 |
|---|---|
Nombre del producto |
1-Imidazolidin-2-ylidenepropan-2-one |
Fórmula molecular |
C6H10N2O |
Peso molecular |
126.16 g/mol |
Nombre IUPAC |
1-imidazolidin-2-ylidenepropan-2-one |
InChI |
InChI=1S/C6H10N2O/c1-5(9)4-6-7-2-3-8-6/h4,7-8H,2-3H2,1H3 |
Clave InChI |
VIRIZZIJQDYJRN-UHFFFAOYSA-N |
SMILES |
CC(=O)C=C1NCCN1 |
SMILES canónico |
CC(=O)C=C1NCCN1 |
Sinónimos |
2-Propanone, 1-(2-imidazolidinylidene)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



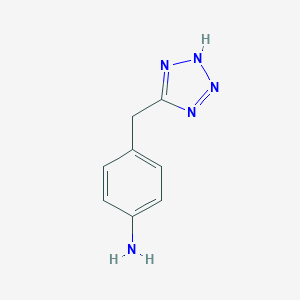
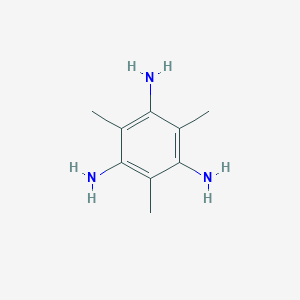
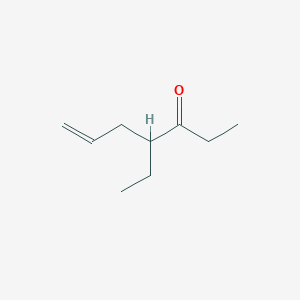
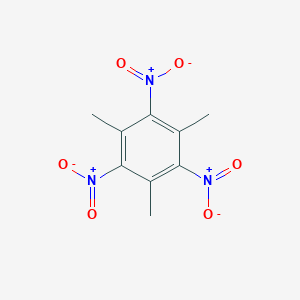
![1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B144217.png)
